molecular formula C6H14O2S2 B088884 1,2-Bis(2-mercaptoethoxy)ethane CAS No. 14970-87-7

1,2-Bis(2-mercaptoethoxy)ethane

Cat. No. B088884
CAS RN: 14970-87-7
M. Wt: 182.3 g/mol
InChI Key: HCZMHWVFVZAHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Bis(2-mercaptoethoxy)ethane, also known as 2,2’-(Ethylenedioxy)diethanethiol, is a chemical compound with the linear formula HSCH2CH2OCH2CH2OCH2CH2SH .


Synthesis Analysis

The synthesis of network polymers has been successfully achieved by the ring-opening addition reaction of multi-functional epoxy with α,ω-dithiol compounds in the presence of triethyl amine as a base catalyst . The reaction of pentaerythritol polyglycidyl ether (PPE) with 1,2-bis(2-mercaptoethoxy)ethane (BME) in ethanol induced phase separation during the polymerization and produced a porous polymer under appropriate conditions .


Molecular Structure Analysis

The molecular formula of 1,2-Bis(2-mercaptoethoxy)ethane is C6H14O2S2 . Its molecular weight is 182.308 g/mol .


Chemical Reactions Analysis

The reaction of pentaerythritol polyglycidyl ether (PPE) with a dithiol compound having polyethylene glycol linkage, 1,2-bis(2-mercaptoethoxy)ethane (BME), in ethanol induced phase separation during the polymerization and produced the porous polymer under the appropriate conditions .


Physical And Chemical Properties Analysis

1,2-Bis(2-mercaptoethoxy)ethane has a boiling point of 225°C . Its density is 1.12 g/mL at 25°C , and its refractive index is 1.509 .

Scientific Research Applications

Safety And Hazards

1,2-Bis(2-mercaptoethoxy)ethane is harmful if swallowed and toxic by inhalation . It is irritating to eyes, respiratory system, and skin . It is also toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Future Directions

The future directions of 1,2-Bis(2-mercaptoethoxy)ethane are likely to be in the field of polymer synthesis, particularly in the production of network polymers . Its reaction with multi-functional epoxy compounds to produce porous polymers suggests potential applications in materials science .

properties

IUPAC Name

2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2S2/c9-5-3-7-1-2-8-4-6-10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZMHWVFVZAHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044588
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,2-Bis(2-mercaptoethoxy)ethane

CAS RN

14970-87-7, 68865-60-1
Record name 2,2′-(Ethylenedioxy)diethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14970-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG dithiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68865-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylene glycol dimercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014970877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triglycol dimercaptan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[1,2-ethanediylbis(oxy)]bis(ethanethiol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIETHYLENE GLYCOL DIMERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CA1M23NC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(2-mercaptoethoxy)ethane
Reactant of Route 2
1,2-Bis(2-mercaptoethoxy)ethane
Reactant of Route 3
1,2-Bis(2-mercaptoethoxy)ethane
Reactant of Route 4
1,2-Bis(2-mercaptoethoxy)ethane
Reactant of Route 5
1,2-Bis(2-mercaptoethoxy)ethane
Reactant of Route 6
1,2-Bis(2-mercaptoethoxy)ethane

Q & A

Q1: What is the molecular structure and key properties of DODT?

A1: DODT (C6H14O2S2) possesses a linear structure with a molecular weight of 182.3 g/mol. It features two terminal thiol (-SH) groups connected by a flexible ethoxy-ethylene-ethoxy chain. This structure grants DODT unique reactivity and makes it a valuable building block in various chemical reactions.

Q2: How does DODT perform under different conditions, and what are its main applications?

A2: DODT exhibits good stability in a range of organic solvents. Its two thiol groups readily participate in thiol-ene click reactions, making it a highly sought-after reagent for synthesizing functional polymers, bioconjugates, and dendrimers [, ]. Furthermore, DODT has been investigated as a potential non-malodorous substitute for traditional thiol scavengers in Fmoc-based peptide synthesis [, ].

Q3: What challenges are associated with using DODT in peptide synthesis?

A3: While generally effective, DODT can lead to an undesirable alkylation by-product when used as a scavenger during the acidic cleavage of methionine-containing peptides from solid supports []. This side reaction can be mitigated by replacing DODT with ethanedithiol or using methionine sulfoxide as an alternative to methionine in the peptide sequence [].

Q4: Can DODT be utilized in catalytic applications?

A4: While not directly acting as a catalyst, DODT serves as a crucial building block for creating complex molecules with potential catalytic activities. For example, DODT can be incorporated into macrocyclic structures like bis-dithiamacrocycles, which exhibit interesting coordination behaviors with metal ions []. These metal complexes could potentially act as catalysts in various chemical transformations.

Q5: How have computational techniques contributed to our understanding of DODT?

A5: Computational studies have been instrumental in understanding the behavior of polymers synthesized using DODT. For instance, researchers investigated the viscosity properties of cyclic poly(3,6-dioxa-1,8-octanedithiol) (RDODT) in relation to its molecular weight []. These studies shed light on the unique behavior of cyclic polymers compared to their linear counterparts and provided insights into the factors influencing their physical properties.

Q6: How can the stability and solubility of DODT be enhanced for specific applications?

A6: DODT's stability and solubility can be influenced by factors such as pH, temperature, and solvent polarity. While generally stable in organic solvents, its thiol groups are susceptible to oxidation, especially in alkaline environments. Specific formulation strategies, such as incorporating antioxidants or using protective packaging, might be necessary to improve its long-term stability. Further research is required to fully understand and optimize the stability of DODT-containing formulations.

Q7: What are the safety considerations and analytical techniques relevant to DODT?

A7: While DODT offers a less pungent alternative to other thiols, its safety profile and environmental impact require careful consideration. Standard safety regulations for handling and disposal of chemicals should be strictly followed. Analytical techniques like HPLC and mass spectrometry are commonly employed to monitor DODT's purity, stability, and presence in reaction mixtures [, ].

Q8: How is DODT used in the synthesis of polymers?

A8: DODT's ability to participate in thiol-ene click reactions makes it a valuable building block for synthesizing well-defined polymers with tailored properties. For instance, researchers have utilized DODT to create functionalized polyester nanoparticles via controlled intermolecular chain crosslinking []. By adjusting the reaction conditions and incorporating other monomers, diverse polymers with specific applications can be designed.

Q9: Are there any examples of DODT being used to create functional materials?

A9: DODT has shown promise in the development of advanced materials, such as single-ion conducting polymer electrolytes (SIPEs) for lithium-ion batteries []. By incorporating DODT into a poly(vinylidienefluoride) (PVDF) matrix, researchers created a flexible SIPE membrane with high ionic conductivity and excellent mechanical strength []. These properties make it a promising candidate for enhancing the safety and performance of lithium metal batteries.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.